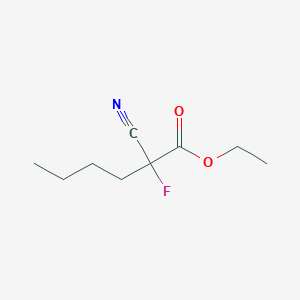
Ethyl 2-cyano-2-fluorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-fluorohexanoate is an organic compound with the molecular formula C9H14FNO2 It is a derivative of hexanoic acid, featuring both a cyano group (-CN) and a fluoro group (-F) attached to the second carbon atom of the hexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-fluorohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase transfer catalyst. The reaction is typically carried out under an inert atmosphere, such as argon, and at elevated temperatures to facilitate the substitution of the bromo group with a fluoro group .
Another method involves the cyanoacetylation of amines, where ethyl cyanoacetate reacts with various substituted amines under different conditions to yield cyanoacetamide derivatives . This method can be adapted to produce this compound by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-fluorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these functional groups under appropriate conditions.
Condensation Reactions: The compound can undergo condensation reactions with other carbonyl-containing compounds to form more complex structures.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and phase transfer catalysts.
Condensation: Reagents such as aldehydes or ketones, along with bases like sodium hydroxide (NaOH), are used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted hexanoates, while reduction reactions can produce amines.
Scientific Research Applications
Ethyl 2-cyano-2-fluorohexanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study the effects of cyano and fluoro groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-fluorohexanoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles, while the fluoro group can influence the compound’s reactivity and stability. These interactions can lead to the formation of new chemical bonds and the modulation of biological activity.
Comparison with Similar Compounds
Ethyl 2-cyano-2-fluorohexanoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-2-bromohexanoate: Similar structure but with a bromo group instead of a fluoro group.
Ethyl 2-cyano-2-chlorohexanoate: Contains a chloro group instead of a fluoro group.
Ethyl 2-cyano-2-iodohexanoate: Features an iodo group in place of the fluoro group.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties due to the nature of the halogen substituent.
Properties
CAS No. |
18283-14-2 |
|---|---|
Molecular Formula |
C9H14FNO2 |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
ethyl 2-cyano-2-fluorohexanoate |
InChI |
InChI=1S/C9H14FNO2/c1-3-5-6-9(10,7-11)8(12)13-4-2/h3-6H2,1-2H3 |
InChI Key |
OXSFGCXQEUAXGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)(C(=O)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















